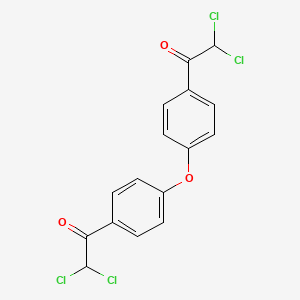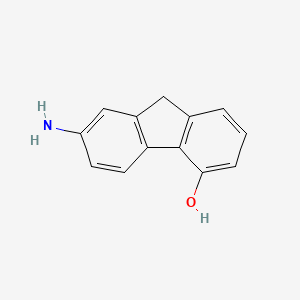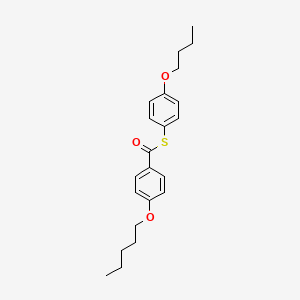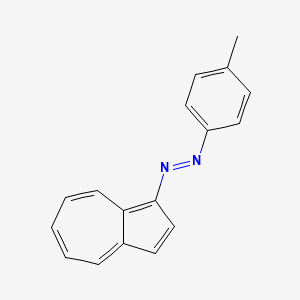
N,N-Bis(3,3,3-trifluoropropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(3,3,3-trifluoropropyl)benzamide is a chemical compound with the molecular formula C13H13F6NO It is characterized by the presence of a benzamide core substituted with two 3,3,3-trifluoropropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3,3,3-trifluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoropropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
C6H5COCl+2CF3CH2CH2NH2→C6H5CON(CF3CH2CH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(3,3,3-trifluoropropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield benzoic acid and 3,3,3-trifluoropropylamine.
Aplicaciones Científicas De Investigación
N,N-Bis(3,3,3-trifluoropropyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Bis(3,3,3-trifluoropropyl)benzamide involves its interaction with specific molecular targets. The trifluoropropyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N-(3,3,3-Trifluoropropyl)benzamide
- N,N-Bis(2,2,2-trifluoroethyl)benzamide
Uniqueness
N,N-Bis(3,3,3-trifluoropropyl)benzamide is unique due to the presence of two trifluoropropyl groups, which impart distinct chemical and physical properties compared to similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
90238-19-0 |
|---|---|
Fórmula molecular |
C13H13F6NO |
Peso molecular |
313.24 g/mol |
Nombre IUPAC |
N,N-bis(3,3,3-trifluoropropyl)benzamide |
InChI |
InChI=1S/C13H13F6NO/c14-12(15,16)6-8-20(9-7-13(17,18)19)11(21)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
BVVCXZUUQKIXQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(CCC(F)(F)F)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)



![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)

![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)

![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)

